4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide
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Overview
Description
4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a pyrrolidinylsulfonyl group and a pyrazinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the benzamide core using pyrrolidine and sulfonyl chloride under basic conditions.
Attachment of the Pyrazinylmethyl Group: The final step involves the alkylation of the benzamide core with a pyrazinylmethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrrolidinylsulfonyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide core.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted pyrazinylmethyl derivatives.
Scientific Research Applications
4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylsulfonyl group and the pyrazinylmethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the pyrazinylmethyl group.
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide: Lacks the pyrrolidinylsulfonyl group.
Uniqueness
4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is unique due to the presence of both the pyrrolidinylsulfonyl and pyrazinylmethyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c25-20(23-13-18-19(22-9-8-21-18)16-7-12-28-14-16)15-3-5-17(6-4-15)29(26,27)24-10-1-2-11-24/h3-9,12,14H,1-2,10-11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQVIAPVFNBNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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